3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxin ring fused to a chromenone structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, followed by its coupling with a chromenone derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the unique structural features of the compound, such as the benzodioxin and chromenone rings .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin moiety and exhibit similar biological activities.
Chromen-4-one derivatives: Compounds with the chromenone structure, which are known for their diverse pharmacological properties
Uniqueness
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one is unique due to the combination of the benzodioxin and chromenone rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H16O5 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C19H16O5/c1-2-14-18(11-3-6-15-17(9-11)23-8-7-22-15)19(21)13-5-4-12(20)10-16(13)24-14/h3-6,9-10,20H,2,7-8H2,1H3 |
InChI Key |
RCSXFTMBTOUQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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